2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]
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Overview
Description
2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a combination of bromine, chlorine, and methoxy groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazoline ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Spirocyclization: The intermediate formed in the previous step undergoes a cyclization reaction to form the spiro compound. This step often requires the use of a strong acid or base as a catalyst.
Halogenation: The final step involves the introduction of bromine and chlorine atoms into the molecule. This can be achieved through electrophilic halogenation reactions using reagents such as bromine or chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Ring-Opening Reactions: The spiro structure can participate in cyclization or ring-opening reactions, leading to the formation of new cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the spiro structure, allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-bromo-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-bromo-2-(4-fluorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
Uniqueness
The uniqueness of 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20BrClN2O2 |
---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
9-bromo-2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H20BrClN2O2/c1-26-19-11-14(22)10-16-18-12-17(13-4-6-15(23)7-5-13)24-25(18)21(27-20(16)19)8-2-3-9-21/h4-7,10-11,18H,2-3,8-9,12H2,1H3 |
InChI Key |
XPRZKCCNDBMIRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl)Br |
Origin of Product |
United States |
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